1,2-Dimethoxy-4-(methoxymethyl)benzene
Overview
Description
1,2-Dimethoxy-4-(methoxymethyl)benzene: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 g/mol . It is also known by other names such as veratryl methyl ether and methyl 3,4-dimethoxybenzyl ether . This compound is characterized by the presence of two methoxy groups and one methoxymethyl group attached to a benzene ring, making it a derivative of dimethoxybenzene.
Scientific Research Applications
1,2-Dimethoxy-4-(methoxymethyl)benzene has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Dimethoxy-4-(methoxymethyl)benzene can be synthesized through various methods. One common method involves the etherification of 3,4-dimethoxybenzyl chloride with methanol in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the chloromethylation of veratrole (1,2-dimethoxybenzene) followed by methoxylation . This process requires careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
1,2-Dimethoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy and methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1,2-Dimethoxybenzene (Veratrole): Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
1,4-Dimethoxybenzene: Has methoxy groups at different positions, leading to different reactivity and applications.
1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a methoxymethyl group, affecting its chemical properties and reactivity.
Uniqueness:
1,2-Dimethoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,2-dimethoxy-4-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXOJIJNHQBMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191740 | |
Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-28-6 | |
Record name | 1,2-Dimethoxy-4-(methoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3840-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-Dimethoxy-4-(methoxymethyl)benzene formation in the context of lignin valorization?
A1: this compound is not a direct lignin degradation product. Instead, it arises during the catalytic upgrading of veratryl alcohol (VA), a lignin model compound. When the reaction is performed in methanol using a ruthenium catalyst under an argon atmosphere (inert conditions), this compound becomes the dominant product. [] This highlights the importance of solvent choice and reaction conditions in controlling product selectivity during catalytic lignin depolymerization and upgrading. Formation of this compound under these conditions suggests that methanol acts as a protecting group, preventing the oxidation of the hydroxyl group in VA to form veratraldehyde. []
Q2: Which catalyst was identified as the most effective for veratryl alcohol oxidation, and how did its performance compare to other catalysts tested?
A2: Ruthenium supported on γ-alumina (Ru/Al2O3) demonstrated the highest catalytic activity for veratryl alcohol oxidation to veratraldehyde. [] This catalyst, specifically when prepared using ruthenium (IV) oxide hydrate, achieved an 89% yield of veratraldehyde in water at 160°C and 5 bar air pressure after 8 hours. [] Other transition metals (Mn, Co, Cu, and Ag) supported on Al2O3 were evaluated under the same conditions but exhibited significantly lower activities compared to Ru/Al2O3. [] This highlights the superior performance of ruthenium-based catalysts for this specific oxidation reaction.
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